molecular formula C12H10O2S B2807149 Methyl 6-sulfanylnaphthalene-2-carboxylate CAS No. 95901-15-8

Methyl 6-sulfanylnaphthalene-2-carboxylate

Cat. No.: B2807149
CAS No.: 95901-15-8
M. Wt: 218.27
InChI Key: BNLGXHOJDCQIHZ-UHFFFAOYSA-N
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Description

“Methyl 6-sulfanylnaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The IUPAC name for this compound is methyl 6-mercapto-2-naphthoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 218.28 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Kinetic Resolution

Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are more lipophilic derivatives of biologically active 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters, have been synthesized for their potential biological activity. These compounds were produced via the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate. Furthermore, the kinetic resolution of these compounds, facilitated by Candida antarctica lipase B (Novozym 435®), led to the enantiomeric excess of the target products reaching 70%. This highlights the compound's significance in chiral chemistry and its potential applications in the development of pharmaceuticals (Andzans et al., 2013).

Acylation Processes

Methyl 6-sulfanylnaphthalene-2-carboxylate derivatives are pivotal in the acylation process of organic compounds, which is a fundamental step in synthesizing various chemical products. For instance, 2,6-Methylacylnaphthalene, an essential organic chemical raw material, is synthesized through the acylation of 2-methylnaphthalene. This process, catalyzed by molecular sieves in a green and environmentally friendly manner, is crucial for producing polyethylene 2,6-naphthalene dicarboxylate (PEN), a polymer of significant industrial value. The modification of molecular sieves with citric acid showed an improvement in catalytic activity, offering a more efficient pathway for synthesizing valuable chemical products (Sun et al., 2022).

Environmental Applications

Anaerobic Mineralization

The anaerobic mineralization of stable-isotope-labeled 2-Methylnaphthalene, a process of biodegradation under anaerobic conditions, was extensively studied to understand the bioremediation potential of this compound derivatives. The study revealed that a sulfate-reducing consortium could degrade 2-methylnaphthalene at significant rates, with a large portion of the compound being mineralized to CO2. This research underscores the compound's potential role in environmental cleanup and bioremediation efforts (Sullivan et al., 2001).

Properties

IUPAC Name

methyl 6-sulfanylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLGXHOJDCQIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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